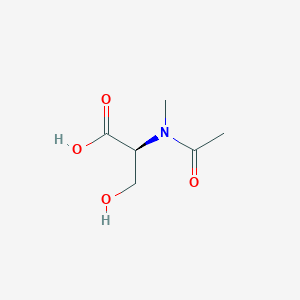
L-Serine,N-acetyl-N-methyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, N-acetyl-N-methyl- (9CI) is a derivative of the amino acid serine. It is chemically known as (2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic acid. This compound is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atom of the serine molecule. It has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N-acetyl-N-methyl- (9CI) typically involves the acetylation and methylation of L-serine. The process can be summarized as follows:
Acetylation: L-serine is reacted with acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyl group to the nitrogen atom of the serine molecule.
Methylation: The acetylated serine is then treated with methyl iodide in the presence of a base such as sodium hydride. This step introduces the methyl group to the nitrogen atom, resulting in the formation of L-Serine, N-acetyl-N-methyl- (9CI).
Industrial Production Methods
Industrial production of L-Serine, N-acetyl-N-methyl- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Serine, N-acetyl-N-methyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of (2S)-2-[acetyl(methyl)amino]-3-oxopropanoic acid.
Reduction: Formation of (2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic alcohol.
Substitution: Formation of various derivatives depending on the substituent used.
Scientific Research Applications
L-Serine, N-acetyl-N-methyl- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of amino acids and their derivatives.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of L-Serine, N-acetyl-N-methyl- (9CI) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. Additionally, its acetyl and methyl groups can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
L-Serine, N-acetyl-N-methyl- (9CI) can be compared with other similar compounds such as:
L-Serine, N-acetyl- (9CI): This compound lacks the methyl group, making it less hydrophobic and potentially less active in certain biological contexts.
L-Serine, N-methyl- (9CI): This compound lacks the acetyl group, which may affect its interaction with enzymes and receptors.
L-Serine, N-acetyl-N-ethyl- (9CI): This compound has an ethyl group instead of a methyl group, which can influence its chemical and biological properties.
L-Serine, N-acetyl-N-methyl- (9CI) is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7(2)5(3-8)6(10)11/h5,8H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
SPWLLTVIZKVQJG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(=O)N(C)C(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















